molecular formula C14H28N2O4S2 B14424845 7,7'-Disulfanediylbis(2-aminoheptanoic acid) CAS No. 86042-41-3

7,7'-Disulfanediylbis(2-aminoheptanoic acid)

Cat. No.: B14424845
CAS No.: 86042-41-3
M. Wt: 352.5 g/mol
InChI Key: OQHVOULLEFOOSV-UHFFFAOYSA-N
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Description

7,7’-Disulfanediylbis(2-aminoheptanoic acid) is a compound with the molecular formula C14H28N2O4S2 It is characterized by the presence of two aminoheptanoic acid units linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Disulfanediylbis(2-aminoheptanoic acid) typically involves the formation of a disulfide bond between two molecules of 2-aminoheptanoic acid. This can be achieved through the oxidation of thiol groups present in the aminoheptanoic acid molecules. Common oxidizing agents used for this purpose include iodine and hydrogen peroxide.

Industrial Production Methods

Industrial production methods for 7,7’-Disulfanediylbis(2-aminoheptanoic acid) may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7’-Disulfanediylbis(2-aminoheptanoic acid) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield two molecules of 2-aminoheptanoic acid.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Iodine, hydrogen peroxide.

    Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: 2-aminoheptanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7,7’-Disulfanediylbis(2-aminoheptanoic acid) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein folding and stability due to the presence of the disulfide bond.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 7,7’-Disulfanediylbis(2-aminoheptanoic acid) involves the formation and cleavage of the disulfide bond. This bond plays a crucial role in the stability and function of proteins and other biomolecules. The compound can interact with various molecular targets, including enzymes and receptors, through its amino and carboxyl groups.

Comparison with Similar Compounds

Similar Compounds

    2-aminoheptanoic acid: A precursor and structural component of 7,7’-Disulfanediylbis(2-aminoheptanoic acid).

    7-aminoheptanoic acid: Another amino acid with a similar structure but lacking the disulfide linkage.

    6-aminohexanoic acid: A shorter-chain analog with similar chemical properties.

Uniqueness

7,7’-Disulfanediylbis(2-aminoheptanoic acid) is unique due to the presence of the disulfide bond, which imparts distinct chemical and biological properties. This bond is crucial for its role in protein stability and potential therapeutic applications.

Properties

CAS No.

86042-41-3

Molecular Formula

C14H28N2O4S2

Molecular Weight

352.5 g/mol

IUPAC Name

2-amino-7-[(6-amino-6-carboxyhexyl)disulfanyl]heptanoic acid

InChI

InChI=1S/C14H28N2O4S2/c15-11(13(17)18)7-3-1-5-9-21-22-10-6-2-4-8-12(16)14(19)20/h11-12H,1-10,15-16H2,(H,17,18)(H,19,20)

InChI Key

OQHVOULLEFOOSV-UHFFFAOYSA-N

Canonical SMILES

C(CCC(C(=O)O)N)CCSSCCCCCC(C(=O)O)N

Origin of Product

United States

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